Saroglitazar magnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saroglitazar Magnesium is a potent and selective PPARα/γ (peroxisome proliferator-activated receptor) agonist that exhibits lipid-lowering and insulin-sensitizing effects . It is approved in India for the treatment of type 2 diabetes and dyslipidemia . It is also being studied for the treatment of Primary Biliary Cholangitis .
Synthesis Analysis
Saroglitazar [(S)-a-ethoxy-4-{2-[2-methyl -5-(4-methylthio) phenyl)]-1H-pyrrol-1-yl]- ethoxy)-benzeneprop anoic acid magnesium salt] is a novel PPAR α/γ agonist synthesized in India by Zydus Cadila .Molecular Structure Analysis
The molecular formula of Saroglitazar Magnesium is C50H56MgN2O8S2 . The molecular weight is 901.42 g/mol .Chemical Reactions Analysis
Saroglitazar has demonstrated reduction of triglycerides (TG), LDL cholesterol, VLDL cholesterol, non-HDL cholesterol and an increase in HDL cholesterol . It has also shown anti-diabetic medication properties by reducing the fasting plasma glucose and HBA 1c in diabetes patients .Physical And Chemical Properties Analysis
The exact mass of Saroglitazar Magnesium is not available, but the molecular weight is 901.42 g/mol . It is soluble in DMSO up to 90 mg/mL .Wissenschaftliche Forschungsanwendungen
Treatment of Primary Biliary Cholangitis (PBC) : Saroglitazar magnesium has been found effective in reducing alkaline phosphatase (ALP) levels in patients with primary biliary cholangitis. A phase 2 study showed significant reduction in ALP levels with an acceptable toxicity profile, suggesting its potential as a therapeutic option for PBC (Gastroenterology & Hepatology, 2021).
Impact on Pharmacokinetics and Safety : A study examining the effect of food on the pharmacokinetics of saroglitazar magnesium revealed that food intake minimally impacts the drug's disposition. The absorption rate is affected, but the overall exposure to the drug remains consistent, indicating its practicality in clinical settings (Clinical Drug Investigation, 2017).
Lipid-Lowering and Insulin-Sensitizing Effects : Research indicates saroglitazar's efficacy in lipid-lowering and insulin sensitization, showing significant reductions in serum triglycerides, LDL cholesterol, and improvements in insulin sensitivity in various models, including human trials (Pharmacology Research & Perspectives, 2015).
Improvement in Non-Alcoholic Fatty Liver Disease (NAFLD) : Saroglitazar has shown significant improvements in liver biochemistries and quality of life in patients with NAFLD and diabetic dyslipidemia. It leads to a notable improvement in transaminases, liver stiffness measurement (LSM), and controlled attenuation parameter (CAP) in NAFLD patients (Scientific Reports, 2020).
Drug-Drug Interaction Studies : Investigations into potential drug-drug interactions involving saroglitazar magnesium have shown that it does not cause clinically relevant interactions with CYP2C8 substrates, suggesting a favorable profile for combination therapies (European Journal of Pharmaceutical Sciences, 2019).
Wirkmechanismus
Saroglitazar is an insulin sensitizer. It acts as a dual PPAR agonist at the subtypes α (alpha) and γ (gamma) of the peroxisome proliferator-activated receptor (PPAR). Agonist action on PPARα lowers high blood triglycerides, and agonist action on PPARγ improves insulin resistance and consequently lowers blood sugar .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*24-;/m00./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYFZCVPOSZDMK-YPPDDXJESA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H56MgN2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
901.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1639792-20-3 |
Source
|
Record name | Saroglitazar magnesium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639792203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SAROGLITAZAR MAGNESIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8V5DLS63R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.